6-acetonyl-4-hydroxy-2-pyrone
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Overview
Description
6-acetonyl-4-hydroxy-2-pyrone is a chemical compound belonging to the class of pyranones. Pyranones are a group of organic compounds characterized by a six-membered ring containing one oxygen atom and a ketone group. This compound is notable for its unique structure, which includes a hydroxy group at the 4-position and an oxopropyl group at the 6-position. It is a polyketide, a type of secondary metabolite produced by various organisms, including bacteria and fungi .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetonyl-4-hydroxy-2-pyrone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction between a suitable diketone and an aldehyde in the presence of a base can lead to the formation of the pyranone ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
6-acetonyl-4-hydroxy-2-pyrone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The oxopropyl group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acids can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-keto-6-(2-oxopropyl)-2H-pyran-2-one.
Reduction: Formation of 4-hydroxy-6-(2-hydroxypropyl)-2H-pyran-2-one.
Substitution: Formation of various substituted pyranones depending on the reagents used.
Scientific Research Applications
6-acetonyl-4-hydroxy-2-pyrone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role as a metabolite in various organisms.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-acetonyl-4-hydroxy-2-pyrone involves its interaction with specific molecular targets. The hydroxy and oxopropyl groups play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one: Similar structure with a longer alkyl chain.
4-Hydroxy-6-(2-oxobutyl)-2H-pyran-2-one: Similar structure with a different alkyl chain length.
Uniqueness
6-acetonyl-4-hydroxy-2-pyrone is unique due to its specific oxopropyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
10310-07-3 |
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Molecular Formula |
C8H8O4 |
Molecular Weight |
168.148 |
IUPAC Name |
4-hydroxy-6-(2-oxopropyl)pyran-2-one |
InChI |
InChI=1S/C8H8O4/c1-5(9)2-7-3-6(10)4-8(11)12-7/h3-4,10H,2H2,1H3 |
InChI Key |
STVPTNMFKNDFLX-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1=CC(=CC(=O)O1)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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